molecular formula C10H11BrO4S B1529319 4-(3-Bromobenzenesulfonyl)butanoic acid CAS No. 1338988-44-5

4-(3-Bromobenzenesulfonyl)butanoic acid

Cat. No.: B1529319
CAS No.: 1338988-44-5
M. Wt: 307.16 g/mol
InChI Key: XWUVYPJQUWYTJV-UHFFFAOYSA-N
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Description

4-(3-Bromobenzenesulfonyl)butanoic acid (CAS 1338988-44-5) is a high-purity chemical building block valued in medicinal chemistry for the development of novel therapeutic agents. This compound features a bromobenzenesulfonyl group linked to a butanoic acid chain, a structure commonly investigated for its potential to interact with key biological targets. Sulfonamide derivatives are extensively studied for a wide spectrum of pharmacological activities, with significant focus on their role as anticancer agents . Research indicates that incorporating sulfonamide groups into molecular frameworks, particularly when hybridized with other bioactive motifs like 1,2,4-triazoles, can enhance pharmacological efficacy and enable the creation of multi-target drugs for oncology applications . Beyond oncology, related bromobenzenesulfonamide compounds are also explored as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease, functioning as cholinesterase enzyme inhibitors . As a versatile synthetic intermediate, this compound is essential for hit-to-lead optimization and the synthesis of more complex molecules in drug discovery campaigns. The product is explicitly provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-bromophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVYPJQUWYTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(3-Bromobenzenesulfonyl)butanoic acid: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 4-(3-Bromobenzenesulfonyl)butanoic acid. As a novel research chemical, a complete, officially sanctioned Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to construct a robust safety profile. The objective is to empower laboratory personnel with the knowledge to handle this compound responsibly, anticipating hazards based on its chemical architecture and ensuring self-validating safety procedures are in place.

Section 1: Compound Identification and Physicochemical Profile

Accurate identification is the foundation of chemical safety. 4-(3-Bromobenzenesulfonyl)butanoic acid is a bifunctional molecule, incorporating both a carboxylic acid and a brominated aryl sulfone. These features dictate its physical properties, reactivity, and toxicological profile.

Identifier Value Source
Chemical Name 4-(3-Bromobenzenesulfonyl)butanoic acidN/A
Synonyms Butanoic acid, 4-[(3-bromophenyl)sulfonyl]-[1]
CAS Number 1338988-44-5[1][2]
Molecular Formula C10H11BrO4S[1][2]
Molecular Weight 307.16 g/mol [1][2]

While experimental data for the target compound is scarce, we can infer its properties from its structure. It is expected to be a solid at room temperature, with some degree of water solubility conferred by the carboxylic acid and sulfonyl groups.

Section 2: Hazard Identification and Toxicological Rationale

The primary hazards of 4-(3-Bromobenzenesulfonyl)butanoic acid are derived from its functional groups. A logical assessment of these groups allows for a predictive understanding of its potential risks.

Hazard_Profile Compound 4-(3-Bromobenzenesulfonyl) butanoic acid Carboxylic_Acid Carboxylic Acid Moiety (-COOH) Compound->Carboxylic_Acid contains Aryl_Sulfone Brominated Aryl Sulfone (-SO2-Ar-Br) Compound->Aryl_Sulfone contains Corrosive Corrosive to Skin/Eyes (Acidic Nature) Carboxylic_Acid->Corrosive leads to Irritant Respiratory Irritant (If aerosolized/dust) Carboxylic_Acid->Irritant can be Toxic_Combustion Toxic Combustion Byproducts (SOx, HBr) Aryl_Sulfone->Toxic_Combustion leads to Environmental Potential Aquatic Harm Aryl_Sulfone->Environmental suggests

Caption: Hazard profile derived from the compound's functional groups.

  • Corrosivity and Irritation (from Carboxylic Acid): The carboxylic acid group makes the compound acidic. Similar to other solid organic acids like 4-bromobenzoic acid, it should be considered a skin and eye irritant, with the potential to cause serious eye damage.[3][4] If handled as a fine powder, it may also cause respiratory irritation.[4]

  • Hazards from the Aryl Sulfone Group: The sulfonyl group is generally stable. However, upon combustion, it will decompose to produce toxic sulfur oxides (SOx). The presence of bromine means that hydrogen bromide (HBr), a corrosive gas, will also be a combustion byproduct.[5]

  • Toxicological Data Gaps: To the best of our knowledge, the specific chemical, physical, and toxicological properties have not been thoroughly investigated.[6] There is no data to suggest carcinogenicity or other long-term effects.[6] Therefore, it is crucial to handle the compound as a substance of unknown toxicity and minimize exposure.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The following protocols are designed as a self-validating system to minimize risk during routine laboratory operations.

Engineering Controls

Always handle 4-(3-Bromobenzenesulfonyl)butanoic acid within a certified chemical fume hood to control potential dust and vapors. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 2.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes and dust. The acidic nature of the compound necessitates full protection to prevent severe eye damage.[7]
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact and corrosion. Do not use latex gloves. Always inspect gloves for tears or holes before use.
Skin/Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact. A flame-retardant coat is advisable due to the unknown flammability characteristics.
Respiratory Protection Not required for normal handling in a fume hood.If handling large quantities or if dust cannot be controlled, a NIOSH-approved N95 respirator should be used.[5]
Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[8] Recommended storage is often between 2-8°C for long-term stability.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals. The acidic nature can lead to reactions with bases and corrosion of certain metals. Sulfonyl halides are known to react with water, alcohols, and amines; while this compound is not a halide, caution is warranted with similar nucleophiles.[9]

Section 4: First Aid and Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following workflows should be posted in the laboratory and reviewed by all personnel before working with the compound.

Workflow for Personal Exposure

Exposure_Response Start Exposure Occurs Assess Assess Type of Exposure Start->Assess Skin_Contact SKIN CONTACT Remove contaminated clothing. Flush with copious water for 15+ min. Assess->Skin_Contact Skin Eye_Contact EYE CONTACT Hold eyelids open. Flush with eyewash for 15+ min. Assess->Eye_Contact Eye Inhalation INHALATION Move to fresh air immediately. Assess->Inhalation Inhalation Ingestion INGESTION Rinse mouth. DO NOT induce vomiting. Drink 2 glasses of water. Assess->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Bring_SDS Bring SDS/Chemical Info to Physician Seek_Medical->Bring_SDS

Caption: Emergency response workflow for personal chemical exposure.

Detailed First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with large amounts of running water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Inhalation: Move the exposed person to fresh air at once.[12][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink two glasses of water to dilute the substance.[6] Call a poison control center or seek immediate medical attention.[14]

Experimental Protocol: Small-Scale Spill Cleanup (<5g)

This protocol ensures a self-validating and safe response to minor spills.

  • Assess and Secure:

    • Ensure you are wearing the appropriate PPE (Section 3).

    • Alert others in the immediate vicinity.

    • If the spill is outside the fume hood, ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain and Neutralize:

    • Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a chemical sorbent.[14]

    • For an acidic compound, you can then cautiously cover the absorbent with sodium bicarbonate or soda ash from the outside in to neutralize the material. Avoid adding water directly to the spill.

  • Collect and Clean:

    • Carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container. Use non-sparking tools.

    • Wipe the spill area with a damp cloth (water with a mild detergent), followed by a dry cloth.

  • Decontaminate and Dispose:

    • Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.

    • Dispose of the waste according to institutional and local environmental regulations.

    • Thoroughly wash hands with soap and water after cleanup is complete.[10]

Section 5: Stability and Reactivity

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6]

  • Conditions to Avoid: Avoid generating dust.[6] Keep away from excessive heat and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[5]

Section 6: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

  • Waste Classification: This material should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the compound and any contaminated materials in a sealed, labeled container through a licensed professional waste disposal service.[3][6] Do not empty into drains or release into the environment.[5] Adhere strictly to all federal, state, and local regulations.

Conclusion

4-(3-Bromobenzenesulfonyl)butanoic acid is a compound that demands careful and informed handling. By understanding its hazards through the lens of its chemical structure, implementing robust engineering controls and PPE, and being prepared with clear emergency protocols, researchers can work with this valuable reagent safely and effectively. The principles of chemical hygiene—anticipate, assess, control, and confirm—are the bedrock of a secure laboratory environment.

References

  • Dr.Oracle. What is the emergency treatment for acid exposure?. [Link]

  • PubChem. 4-Bromobenzenesulfonic acid. [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • Alfa Aesar. Safety Data Sheet - 4-Bromobenzoic acid. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Epidemiology, Washington State Department of Health. In Case of Sulfuric Acid Spill/Exposure. [Link]

  • Reddit. Storage handling for Chemical - methane sulfonyl chloride. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Nevada Division of Environmental Protection. Toxicological Profiles for Three Organic Acids. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • PubChem. 3-(4-Bromophenyl)butanoic acid. [Link]

  • ASNA Company for advanced technologies Ltd. Sulfonyl Halides. [Link]

  • Angene Chemical. Butanoic acid, 4-bromo-, phenylmethyl ester. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromobenzenesulfonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its facility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3] While aryl halides are the conventional electrophilic partners, the use of substrates bearing strongly electron-withdrawing groups, such as the sulfonyl group, presents unique challenges and opportunities.

3-Bromobenzenesulfonyl compounds, including their chloride and amide derivatives, are valuable building blocks in medicinal chemistry. The sulfonyl moiety can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule. However, the strong electron-withdrawing nature of the sulfonyl group significantly deactivates the aryl bromide towards oxidative addition, the rate-limiting step in many Suzuki-Miyaura couplings.[4][5] This deactivation necessitates carefully optimized protocols to achieve efficient and high-yielding transformations.

This guide provides a comprehensive overview of Suzuki-Miyaura coupling protocols specifically tailored for 3-bromobenzenesulfonyl compounds. It delves into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome the inherent challenges associated with these electron-deficient substrates. The protocols detailed herein are designed to be robust and reproducible, serving as a valuable resource for researchers in both academic and industrial settings.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For electron-deficient aryl bromides like 3-bromobenzenesulfonyl derivatives, the initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often sluggish.[4][5] To facilitate this critical step, the selection of an appropriate palladium catalyst and ligand system is paramount.

Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are crucial for promoting the oxidative addition of electron-poor aryl halides.[8] These ligands stabilize the resulting Pd(II) intermediate and increase the electron density on the palladium center, thereby accelerating its reaction with the aryl bromide. Ligands such as SPhos and XPhos have demonstrated significant efficacy in couplings involving challenging substrates.[9]

The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8][10] For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[8][11] The choice of base can also influence the rate of competing side reactions, such as protodeboronation of the boronic acid.[6][12]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds. Optimization of reaction parameters may be necessary depending on the specific boronic acid partner.

Protocol 1: General Procedure for the Coupling of 3-Bromobenzenesulfonyl Chloride with Arylboronic Acids

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the 3-bromobenzenesulfonyl chloride.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings with 3-Bromobenzenesulfonamides

This protocol employs a more active catalyst system for less reactive coupling partners or for the coupling of 3-bromobenzenesulfonamides, which can be even more challenging.

Materials:

  • 3-Bromobenzenesulfonamide derivative

  • Aryl or heteroarylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the 3-bromobenzenesulfonamide (1 equivalent), the boronic acid (1.5 equivalents), and potassium phosphate (3 equivalents) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add additional anhydrous toluene to achieve the desired concentration (typically 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Conditions

The successful Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome, providing a rational basis for optimization.

ParameterTypical Range/OptionsRationale and Field-Proven Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many standard couplings.[13] For more challenging substrates, Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized ligands often provide superior results.[9][14]
Ligand PPh₃, SPhos, XPhos, RuPhosFor electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands like SPhos and XPhos are highly effective at promoting the challenging oxidative addition step.[8][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is critical. K₃PO₄ is often a good starting point for difficult couplings.[8] For base-sensitive functional groups, milder bases like K₂CO₃ or even KF can be employed.[10][11]
Solvent Toluene, Dioxane, THF, DMFAprotic polar solvents are generally preferred. Toluene and dioxane are excellent choices for higher temperature reactions.[14] The addition of water can sometimes be beneficial, but anhydrous conditions are often necessary for sensitive substrates.[6]
Temperature 80 - 120 °CDue to the deactivated nature of the substrate, elevated temperatures are typically required to drive the reaction to completion.[16]
Boronic Acid Partner Aryl, Heteroaryl, VinylThe electronic and steric properties of the boronic acid will influence the reaction rate. Electron-rich boronic acids tend to react faster.[17] Heteroarylboronic acids can be prone to protodeboronation, requiring careful optimization.[6][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently high temperature- Poor solubility of reagents- Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Increase the reaction temperature.- Screen different solvents or solvent mixtures to improve solubility.[12]
Protodeboronation - Presence of excess water- Base is too strong- Prolonged reaction time at high temperature- Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF).- Monitor the reaction closely and stop it once the starting material is consumed.[6]
Formation of Homocoupled Byproducts - Oxygen contamination- Inefficient transmetalation- Ensure the reaction is set up under strictly anaerobic conditions.- Increase the amount of boronic acid (1.5-2.0 equivalents).- Change the base to promote more efficient transmetalation.[18]
Decomposition of Starting Material or Product - Temperature is too high- Incompatible functional groups- Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds, while challenging due to the electron-deficient nature of the substrate, is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. By understanding the key mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful cross-coupling reaction.

References

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Gao, F., et al. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

  • Wang, D., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Chatelain, P., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Wallace, D. J., & Chen, C. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. (2019). Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2018). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • The effect of various bases on the Suzuki coupling reaction. (2011). ResearchGate. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Hartwig, J. F., & Mak-Lye, S. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). MDPI. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.... (2018). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

Sources

Application Note: Strategic Esterification of 4-(3-Bromobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-(3-Bromobenzenesulfonyl)butanoic acid (CAS: 1338988-44-5) Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 | MW:  307.16  g/mol [1]

In modern medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery, the 4-(3-Bromobenzenesulfonyl)butanoic acid moiety serves as a critical "linker-handle" intermediate.

  • The Carboxylic Acid: Acts as the primary conjugation site for ligands or warheads via ester/amide bonds.

  • The Sulfonyl Group: Provides metabolic stability and unique dipole interactions, distinct from standard alkyl chains.

  • The Aryl Bromide: A latent functional handle ready for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core scaffold.

This guide provides three validated protocols for converting this acid into its ester derivatives, selected based on the complexity of the target alcohol and the scale of the reaction.

Chemical Analysis & Method Selection

The presence of the electron-withdrawing sulfonyl group (


) at the 

-position relative to the carboxyl group increases the acidity of the

-protons slightly but generally does not interfere with standard acyl substitution mechanisms. However, the aryl bromide is the critical structural alert; it must remain intact. Reductive conditions or palladium contamination must be strictly avoided during esterification.
Method Selection Matrix
FeatureMethod A: Fischer Esterification Method B: Steglich Esterification Method C: Acid Chloride Activation
Primary Use Case Methyl/Ethyl esters; Scale-up (>10g).Complex/Labile alcohols; tert-Butyl esters.[2]Sterically hindered alcohols; Unreactive substrates.
Reagents Alcohol (solvent),

or

-TsOH.[3][4]
DCC/EDC, DMAP, DCM (solvent).[5]

or

, then Alcohol.[6]
Conditions Reflux (High Temp).Room Temperature (Mild).0°C to RT (Reactive).
Atom Economy High (Water is byproduct).Low (Urea byproduct formed).Medium (

/HCl byproducts).
Purification Extraction/Distillation.Filtration + Column Chromatography.Evaporation + Extraction.
Risk Profile Low. Bromine is stable.Low. Very mild.Medium. HCl gas generation.

Decision Workflow

EsterificationStrategy Start Target: 4-(3-Bromobenzenesulfonyl)butanoic acid AlcoholType Analyze Target Alcohol (R-OH) Start->AlcoholType Simple Simple Primary Alcohol (MeOH, EtOH, iPrOH) AlcoholType->Simple Low MW Complex Complex/Sensitive Alcohol (e.g., Drug Fragment) AlcoholType->Complex High MW / Acid Sensitive Hindered Sterically Hindered (Tertiary / Phenol) AlcoholType->Hindered Low Nucleophilicity MethodA Method A: Fischer Esterification (Reflux w/ Acid Cat) Simple->MethodA MethodB Method B: Steglich Coupling (DCC/EDC + DMAP) Complex->MethodB MethodC Method C: Acid Chloride (SOCl2 activation) Hindered->MethodC QC QC: 1H NMR & LCMS (Verify Br integrity) MethodA->QC MethodB->QC MethodC->QC

Caption: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scalable Standard)

Best for: Methyl, Ethyl, and Isopropyl esters.[7] Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Reagents:

  • Starting Material (SM): 1.0 equiv

  • Solvent/Reagent: Methanol or Ethanol (Anhydrous, 0.5 M concentration relative to SM)

  • Catalyst: Sulfuric Acid (

    
    , conc.) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.1 equiv)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (to exclude atmospheric moisture).

  • Dissolution: Charge the flask with 4-(3-Bromobenzenesulfonyl)butanoic acid (1.0 equiv). Add anhydrous Methanol (or Ethanol). Stir until suspended/dissolved.

  • Catalysis: Carefully add concentrated

    
     (0.1 equiv) dropwise. Note: Exotherm may occur.
    
  • Reflux: Heat the reaction to reflux (

    
     for MeOH) for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.[8]
    
    • Endpoint: Disappearance of the acid peak (

      
      ).
      
  • Workup:

    • Cool to room temperature.[7][9]

    • Concentrate the mixture under reduced pressure to remove excess alcohol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (EtOAc).[8]

    • Critical Step: Wash organic layer with Saturated

      
       (
      
      
      
      ) to remove unreacted acid and catalyst.
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Protocol B: Steglich Esterification (Mild & Versatile)

Best for: Coupling the acid to complex drug fragments, secondary alcohols, or acid-sensitive substrates. Mechanism: DCC activates the carboxylic acid to an O-acylisourea; DMAP acts as an acyl-transfer catalyst.

Reagents:

  • SM: 1.0 equiv[8]

  • Target Alcohol (R-OH): 1.0 – 1.2 equiv

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen.

  • Charge: Add SM (1.0 equiv), Target Alcohol (1.1 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM.

  • Activation: Cool the mixture to

    
     (Ice bath).
    
  • Addition: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad or fritted glass funnel to remove the insoluble DCU urea byproduct.

    • Wash: Dilute filtrate with DCM. Wash with 0.5N HCl (to remove DMAP), then Saturated

      
      , then Brine.
      
  • Purification: Concentrate the organic layer. Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-40% EtOAc in Hexanes).

Protocol C: Acid Chloride Activation (High Reactivity)

Best for: Sterically hindered alcohols (e.g., t-Butyl) or phenols.

Reagents:

  • SM: 1.0 equiv[8]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[10]
    
  • Solvent: DCM or Toluene.

Procedure:

  • Activation: Dissolve SM in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) followed by 1 drop of DMF (Catalyst).

    • Gas Evolution: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Stir: Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Do not expose to air for long periods.

  • Esterification: Re-dissolve the crude acid chloride in DCM. Add the Target Alcohol (1.2 equiv) and Triethylamine (

    
    , 2.0 equiv) to scavenge HCl.
    
  • Workup: Wash with water, dry, and concentrate.

Mechanistic Insight (Steglich Pathway)

Understanding the role of DMAP is critical for troubleshooting Protocol B.

SteglichMechanism Acid Acid SM Intermediate1 O-Acylisourea (Activated) Acid->Intermediate1 + DCC DCC DCC ActiveEster N-Acylpyridinium (Highly Reactive) Intermediate1->ActiveEster + DMAP (Faster than 1,3-shift) DCU DCU (Byproduct) Intermediate1->DCU Leaving Group DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Product Final Ester ActiveEster->Product + Alcohol Alcohol Alcohol (R-OH)

Caption: DMAP suppresses the unreactive N-acylurea side-product formation by forming a reactive N-acylpyridinium species.

Quality Control & Troubleshooting

Analytical Validation
  • 
     NMR (CDCl3): 
    
    • Diagnostic Shift: Look for the disappearance of the broad carboxylic acid singlet (

      
      ).
      
    • Product Signal: Appearance of the alkoxy group (e.g., Methyl ester singlet at

      
      ).
      
    • Integrity Check: Verify the aromatic region (

      
      ) integrates to 4 protons. The pattern should remain characteristic of 1,3-disubstitution (triplet, doublet, doublet, singlet) to confirm the bromine was not lost.
      
  • Mass Spectrometry (LCMS):

    • Expect the characteristic Bromine Isotope Pattern (M and M+2 peaks of equal intensity).

    • Target Mass:

      
      .
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Steglich) Formation of N-acylurea side product.[9]Ensure DMAP is added. Keep temp at

during DCC addition.
Starting Material Remains Equilibrium limitations (Fischer).[4]Use alcohol as solvent (excess).[4][6][11][12] Add molecular sieves to trap water.
New Impurity in Aromatic Region Debromination (Rare).Ensure no Pd contamination in glassware. Avoid

or reductive metals.

References

  • Fischer Esterification General Protocol

    • Fischer Esterification - Chemistry LibreTexts.[13] (2023).[13] Retrieved from [13]

  • Steglich Esterification & Mechanism

    • Neises, B., & Steglich, W. (1978).[9][14][15] Simple Method for the Esterification of Carboxylic Acids.[9][13][15] Angewandte Chemie International Edition.[4][9] Retrieved from

  • Acid Chloride Formation via Thionyl Chloride

    • Greenberg, J. A., & Sammakia, T. (2017).[7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[2][16] The Journal of Organic Chemistry.[16] Retrieved from

  • Compound Data (Grounding)

    • 4-(3-Bromobenzenesulfonyl)butanoic acid.[1][17] (n.d.). ChemicalBook. Retrieved from

Sources

Application Notes & Protocols: Strategic Functionalization of Aryl Bromides in Sulfonyl-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Sulfonyl Scaffolds

The sulfonamide functional group and related sulfonyl scaffolds are cornerstones of modern medicinal chemistry.[1][2] Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this versatile moiety has been incorporated into a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including viral infections, cancer, and inflammatory conditions.[3][4][5] The sulfonyl group's unique stereoelectronic properties—its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to orient substituents in a defined three-dimensional space—make it a privileged scaffold in drug design.[1][3]

The functionalization of aryl rings bearing these sulfonyl groups is a critical strategy in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Aryl bromides serve as ideal precursors for these modifications due to their optimal balance of reactivity and stability, and their wide commercial availability. Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom bonds, transforming simple aryl bromide starting materials into complex, high-value molecules.

This guide provides an in-depth analysis of the key methodologies for the functionalization of aryl bromides within sulfonyl-containing scaffolds, focusing on the mechanistic principles that govern catalyst and reagent selection. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to reliably implement these critical transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

The majority of modern functionalization reactions on aryl bromides rely on palladium catalysis. Understanding the fundamental catalytic cycle is paramount to troubleshooting reactions and rationally selecting conditions. The cycle generally proceeds through three key stages: oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N coupling), and reductive elimination.

The Generalized Catalytic Cycle

The choice of ligand is critical. Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. Bulky, electron-rich phosphine ligands, for example, facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[6]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal Transmetalation (e.g., [R]-B(OH)₂) or Amine Coordination/Deprotonation Transmetal->Pd0 Catalyst Regeneration Product Ar-R Transmetal->Product Reductive Elimination Transmetal->Product_out Product (Ar-R)

Caption: Generalized Palladium Catalytic Cycle.

Key Functionalization Strategies and Protocols

We will now explore the most impactful transformations for functionalizing sulfonyl-containing aryl bromides.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing N-aryl sulfonamides and other arylamines from aryl halides.[7][8] This reaction has revolutionized medicinal chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand's bulk promotes the reductive elimination step to form the C-N bond, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[9]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required. Its role is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.[6] The choice of base can be critical; for instance, substrates with base-sensitive functional groups may require a weaker base like K₃PO₄.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Bromide, Amine, & Base to Flask B Add Solvent (e.g., Toluene) A->B C Degas Mixture (e.g., N₂ Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature (e.g., 100 °C) D->E F Monitor by TLC/LC-MS Until Completion E->F G Cool & Quench F->G H Aqueous Workup (e.g., Extraction) G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for a Buchwald-Hartwig Amination experiment.

Protocol 3.1.1: Palladium-Catalyzed N-Arylation of a Sulfonamide

This protocol describes the coupling of 4-bromobenzene-1-sulfonamide with morpholine.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzenesulfonamide236.10236 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
Sodium tert-butoxide96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (28.6 mg, 0.06 mmol).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Self-Validation System

  • Expected Outcome: 4-(morpholinosulfonyl)aniline should be obtained as a white to off-white solid. Typical yields range from 80-95%.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Low or no conversion Inactive catalyst; insufficient base; wet solvent/reagents. Use fresh catalyst/ligand; ensure base is dry and freshly opened; use rigorously dried solvent.
    Formation of side products Reaction temperature too high; prolonged reaction time. Reduce temperature to 80-90 °C; monitor reaction closely and stop once complete.

    | Dehalogenation of starting material | Presence of water; catalyst degradation. | Ensure anhydrous conditions; increase ligand-to-metal ratio slightly. |

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity, mild conditions, and the stability and low toxicity of its boronic acid reagents.[10][11] For sulfonyl-containing scaffolds, it enables the synthesis of biaryl sulfones and sulfonamides, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • The Boron Reagent: Arylboronic acids or their corresponding pinacol (BPin) esters are used. Boronic acids are common, but boronic esters can offer greater stability and are sometimes preferred for complex substrates.

  • The Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center.[12] Aqueous bases like K₂CO₃ or Cs₂CO₃ are very common.

  • Catalyst System: Palladium catalysts with phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective. The choice depends on the steric and electronic properties of the coupling partners.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar¹-Br) Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation Boronate Ar²-B(OH)₃⁻ Boronate->Transmetal Transfer of Ar² group Transmetal->Pd0 Reductive Elimination (+ Ar¹-Ar²) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 3.2.1: Synthesis of a Biaryl Sulfonamide via Suzuki Coupling

This protocol describes the coupling of 4-bromobenzenesulfonamide with phenylboronic acid.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzenesulfonamide236.10236 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
Dioxane / Water-4 mL / 1 mL--

Step-by-Step Methodology

  • Preparation: In a round-bottom flask, combine 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Degassing: Bubble nitrogen or argon through the stirred suspension for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the mixture under a positive pressure of inert gas.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C. Stir for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization to obtain biphenyl-4-sulfonamide.

Self-Validation System

  • Expected Outcome: Biphenyl-4-sulfonamide is a white crystalline solid. Typical yields are in the 85-98% range.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Significant homo-coupling of boronic acid Inefficient oxidative addition; presence of oxygen. Ensure thorough degassing; use a more active catalyst/ligand combination if needed.

    | Low conversion | Insufficient base; poor quality boronic acid. | Use fresh base; use boronic ester instead of acid; increase reaction temperature slightly. |

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for introducing an alkyne handle, which can be further elaborated into many other functional groups. It typically employs a dual catalytic system of palladium and copper(I).[15]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst performs the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts and conditions but are advantageous for GMP synthesis.

Protocol 3.3.1: Sonogashira Coupling of a Sulfonyl-Containing Aryl Bromide

This protocol details the coupling of 1-bromo-4-(methylsulfonyl)benzene with phenylacetylene.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Bromo-4-(methylsulfonyl)benzene235.10235 mg1.01.0
Phenylacetylene102.14120 µL1.11.1
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (Et₃N)-5 mL--

Step-by-Step Methodology

  • Preparation: To a Schlenk tube, add 1-bromo-4-(methylsulfonyl)benzene (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inerting: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Add triethylamine (5 mL) and phenylacetylene (120 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. The formation of a thick precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate).

Self-Validation System

  • Expected Outcome: 1-(Methylsulfonyl)-4-(phenylethynyl)benzene should be isolated as a solid. Yields are typically >90%.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Glaser coupling (alkyne homo-coupling) Reaction exposed to oxygen; copper concentration too high. Ensure rigorous inert atmosphere; reduce CuI loading to 1-2 mol%.

    | Stalled reaction | Inactive catalyst; poor quality amine base. | Use fresh catalysts; distill the amine base before use. |

C-CN Bond Formation: Cyanation

The introduction of a nitrile (-CN) group is a strategically vital transformation. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids. Palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) is a reliable method that avoids the use of highly toxic alkali metal cyanides.[16][17]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a preferred reagent. It is a solid, relatively stable, and less acutely toxic than KCN or NaCN. It releases cyanide ions slowly into the reaction, which helps prevent poisoning of the palladium catalyst.[16]

  • Catalyst System: Palladium(0) catalysts with electron-rich phosphine ligands (e.g., dppf) are effective.

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to help solubilize the zinc salts.

Protocol 3.4.1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes the conversion of 4-bromobenzenesulfonamide to 4-cyanobenzenesulfonamide.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzenesulfonamide236.10236 mg1.01.0
Zinc Cyanide (Zn(CN)₂)117.4270 mg0.60.6
Pd₂(dba)₃915.7223 mg0.0250.025
dppf554.5633 mg0.060.06
DMAc (anhydrous)-4 mL--

Step-by-Step Methodology

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (33 mg, 0.06 mmol). Caution: Handle zinc cyanide in a fume hood with appropriate personal protective equipment.

  • Inerting & Solvent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMAc (4 mL) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a solution of aqueous ammonia (e.g., 2 M, 20 mL) and stir for 30 minutes to quench excess cyanide and complex the zinc salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Self-Validation System

  • Expected Outcome: 4-Cyanobenzenesulfonamide is a white solid. Typical yields are in the 75-90% range.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Low conversion Catalyst poisoning; insufficient temperature. Ensure rigorous inert atmosphere; check oil bath temperature.

    | Difficult purification | Residual zinc salts. | Ensure the aqueous ammonia quench is performed thoroughly to dissolve all zinc byproducts. |

Conclusion

The functionalization of aryl bromides in sulfonyl-containing scaffolds is a mature yet continually evolving field. Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation, represent the most robust and versatile tools for this purpose. A thorough understanding of the underlying mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is essential for success. The protocols detailed in this guide provide a reliable foundation for researchers to build upon, enabling the efficient synthesis of diverse and complex molecules for drug discovery and development.

References

  • Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)
  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL
  • Title: Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)
  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL
  • Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)
  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC URL
  • Title: Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides Source: PMC URL
  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL
  • Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides Source: PubMed URL
  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: ResearchGate URL
  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds Source: Thieme Chemistry URL
  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL
  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen research portal URL
  • Title: Cyanation of Aryl Halides Source: Organic Synthesis International URL
  • Title: Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones Source: Chemical Review and Letters URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
  • Title: Sonogashira coupling Source: Wikipedia URL
  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Title: Suzuki cross-coupling reaction Source: YouTube URL

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Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Sulfonyl Butyric Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of sulfonyl butyric acid-based linkers in solid-phase peptide synthesis (SPPS). It provides an in-depth exploration of the "safety-catch" linker strategy, focusing on the chemical principles, practical advantages, and detailed experimental protocols for researchers, scientists, and professionals in drug development. The document elucidates the mechanism of activation and cleavage, offering a robust methodology for the synthesis of C-terminally modified peptides, including peptide acids, amides, and thioesters. Visual workflows and quantitative data are presented to ensure clarity and reproducibility.

Introduction: The Evolution of Solid-Phase Peptide Synthesis and the Advent of Safety-Catch Linkers

Solid-phase peptide synthesis (SPPS), a revolutionary methodology developed by R.B. Merrifield, has become the cornerstone of peptide chemistry and peptide-based drug discovery.[1][2][3][4][5] Its core principle lies in anchoring the C-terminal amino acid of a nascent peptide to an insoluble polymer support, allowing for the iterative addition of subsequent amino acids with easy purification of the growing peptide chain by simple filtration and washing.[6][7] The success of SPPS is marked by continuous innovation in solid supports, protecting groups, and coupling reagents.[1][2][3][4][5]

A pivotal advancement in SPPS has been the development of specialized linkers—the molecular entities that connect the peptide to the solid support.[1][2][3] Among these, "safety-catch" linkers have emerged as a particularly powerful tool.[1][2][3] This strategy employs a linker that is stable to the conditions of both α-amino and side-chain deprotection during peptide elongation.[1][2][3][4][5][8] Upon completion of the synthesis, the linker is "activated" through a specific chemical transformation, rendering it labile for cleavage under conditions that were previously benign.[1][2][3][4][5][8] This unique feature offers enhanced control and flexibility, enabling compatibility with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting group strategies.[1][2][3][4][5][8]

Sulfonyl butyric acid and its derivatives represent a prominent class of safety-catch linkers. The foundational work by Kenner and colleagues introduced the acyl sulfonamide linkage, which is exceptionally stable to a wide range of acidic and basic conditions.[1][3][9] This stability is attributed to the acidic nature of the sulfonamide proton (pKa ~2.5), which, upon deprotonation, forms an anion that is resistant to nucleophilic attack.[1][3] This guide will delve into the practical application of these sulfonyl-based linkers, providing detailed protocols and expert insights.

The Chemistry of Sulfonyl Butyric Acid-Based Safety-Catch Linkers

The utility of sulfonyl butyric acid intermediates, such as those found in 4-sulfamylbutyryl AM resin, lies in the robust nature of the N-acylsulfonamide bond formed when the first amino acid is loaded onto the resin.[9][10] This bond is stable throughout the iterative cycles of Fmoc-SPPS, which involve treatment with bases like piperidine for Fmoc group removal.[1][3]

The "Safety-Catch" Mechanism

The core of this strategy is a two-step activation and cleavage process.

  • Stability during Synthesis: The N-acylsulfonamide linkage remains inert during peptide chain elongation. It withstands the basic conditions of Fmoc deprotection and the acidic conditions that might be used for side-chain deprotection in Boc-based strategies.[1][3][9]

  • Activation: Once the peptide sequence is complete, the sulfonamide nitrogen is alkylated. This is the "activation" step. Common alkylating agents include trimethylsilyldiazomethane (TMS-diazomethane) or iodoacetonitrile.[9][10][11] This N-alkylation eliminates the acidic proton and transforms the stable sulfonamide into a highly reactive N-alkyl-N-acylsulfonamide.[1][3] The electron-withdrawing effect of the sulfonyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • Cleavage: The activated linker is now labile and can be cleaved by a variety of nucleophiles to release the peptide with a desired C-terminal modification.[1][3][9] This allows for the synthesis of diverse peptide derivatives from a single resin-bound precursor.

The overall workflow is depicted in the diagram below:

SPPS_Workflow Resin Sulfonyl Butyric Acid Resin Loading 1. Load First Fmoc-AA Resin->Loading DIC/HOBt SPPS 2. Iterative SPPS (Fmoc Deprotection & Coupling) Loading->SPPS Piperidine, Activated AAs Activation 3. Linker Activation (N-Alkylation) SPPS->Activation TMS-diazomethane or Iodoacetonitrile Cleavage 4. Nucleophilic Cleavage Activation->Cleavage Nucleophile (NuH) Products Peptide Products: - Acid - Amide - Thioester Cleavage->Products

General workflow for SPPS using a sulfonyl butyric acid safety-catch linker.

Data Presentation: Reagents and Conditions

The following table summarizes typical reagents and conditions for the key steps in SPPS using a 4-sulfamylbutyryl AM resin.

StepReagent/ConditionPurposeTypical Duration
Resin Swelling Dichloromethane (DCM), then Dimethylformamide (DMF)Prepares the resin for reaction by solvating the polymer matrix.30-60 min
First Amino Acid Loading Fmoc-AA (4 eq.), DIC (4 eq.), HOBt (4 eq.) in DMFCovalently attaches the first amino acid to the sulfonamide linker.12-24 h
Fmoc Deprotection 20-40% Piperidine in DMFRemoves the N-terminal Fmoc protecting group.15 min
Amino Acid Coupling Fmoc-AA (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMFForms the peptide bond with the next amino acid in the sequence.1-2 h
Capping (Optional) Acetic Anhydride/DIPEA in DMFBlocks unreacted amino groups to prevent failure sequences.15 min
Linker Activation TMS-diazomethane in THF/MeOH or Iodoacetonitrile/DBU in DMFN-alkylates the sulfonamide to make it labile to nucleophiles.2-4 h
Cleavage (Peptide Amide) 2 M NH3 in Dioxane or MeOHCleaves the activated linker to yield a C-terminal primary amide.12-18 h
Cleavage (Peptide Acid) 0.5 M NaOH in Dioxane/H2O, followed by acidificationSaponifies the activated linkage to yield a C-terminal carboxylic acid.4-12 h
Cleavage (Peptide Thioester) Sodium thiophenolate in DMFThiolysis of the activated linker to produce a peptide thioester.4-8 h
Final Deprotection TFA/TIS/H2O (95:2.5:2.5)Removes side-chain protecting groups from the cleaved peptide.2-3 h

Experimental Protocols

These protocols are designed for manual synthesis using a 4-sulfamylbutyryl aminomethyl (AM) polystyrene resin. Adjustments may be necessary for automated synthesizers.

Protocol 1: Loading the First Amino Acid

Rationale: The initial loading of the C-terminal amino acid onto the sulfonamide linker is a critical step that dictates the overall yield. The use of a carbodiimide activator like DIC with an additive such as HOBt minimizes racemization and ensures efficient acylation of the sulfonamide.[9]

  • Swell 1.0 g of 4-sulfamylbutyryl AM resin (0.6-1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HOBt (4 eq.), and DIC (4 eq.) in DMF (5 mL).

  • Add the activation solution to the resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using a quantitative Fmoc cleavage test (spectrophotometric measurement of the dibenzofulvene-piperidine adduct at ~301 nm).

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

Rationale: This iterative cycle of deprotection and coupling builds the peptide chain. Piperidine is a standard base for rapid and clean Fmoc removal.[12][13] The coupling step utilizes a highly efficient aminium-based reagent like HBTU to activate the incoming amino acid, ensuring near-quantitative peptide bond formation.[13][14]

A single cycle for adding one amino acid is described below.

  • Swell the Resin: Swell the Fmoc-aminoacyl-resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL).

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (10 mL).

    • Agitate for 12 minutes, then drain.[13]

  • Washing: Wash the resin with DMF (6 x 10 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF (5 mL) for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat steps 2-6 for each amino acid in the sequence.

Protocol 3: Linker Activation and Cleavage

Rationale: This two-step process is the hallmark of the safety-catch strategy. Activation via N-alkylation is crucial for subsequent cleavage. The choice of nucleophile in the cleavage step dictates the C-terminal functionality of the final peptide.

A. Activation with TMS-diazomethane

  • CAUTION: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Swell the fully assembled peptide-resin in a 1:1 mixture of THF and Methanol (10 mL/g).

  • Cool the suspension to 0°C in an ice bath.

  • Add TMS-diazomethane (2.0 M in hexanes, 5-10 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and agitate for 2-4 hours.

  • Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and proceed immediately to cleavage.

B. Cleavage to Yield a Peptide Amide

  • To the activated resin, add a solution of 2 M ammonia in dioxane (10 mL/g).

  • Agitate the suspension at room temperature for 12-18 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh cleavage solution (2 x 5 mL) and DCM (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide amide.

C. Cleavage to Yield a Peptide Thioester

  • Prepare a solution of sodium thiophenolate (5 eq.) in DMF.

  • Add the solution to the activated peptide-resin.

  • Agitate for 4-8 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DMF (3 x 5 mL).

  • Combine the filtrates. The crude peptide thioester can be precipitated by adding cold diethyl ether.[11]

Protocol 4: Final Side-Chain Deprotection

Rationale: The final step involves the removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). A standard TFA "cocktail" containing scavengers is used to prevent side reactions with reactive cationic species generated during deprotection.[15]

  • Dissolve the crude peptide obtained from the cleavage step in a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O). Use approximately 10 mL of cocktail per 100 mg of peptide.

  • Stir the solution at room temperature for 2-3 hours.

  • Precipitate the deprotected peptide by adding the TFA solution dropwise to a large volume of cold (0°C) methyl-t-butyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the final peptide product under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Visualization of the Chemical Mechanism

The chemical transformations at the core of the sulfonyl butyric acid linker strategy are detailed below.

Mechanism cluster_synthesis Peptide Synthesis (Stable Linker) cluster_cleavage Cleavage Step StableLinker Resin-SO2-NH-CO-Peptide StableLinker->StableLinker Fmoc Deprotection (Piperidine) Coupling Cycles ActivatedLinker Resin-SO2-N(R)-CO-Peptide (R = CH3, CH2CN) StableLinker->ActivatedLinker TMS-CH2N2 or ICH2CN/Base Nucleophile Nucleophile (e.g., NH3, R-SH, OH-) ActivatedLinker->Nucleophile PeptideProduct H-Nu-CO-Peptide (Peptide Amide, Thioester, or Acid) ActivatedLinker->PeptideProduct Nucleophile->ActivatedLinker

Chemical mechanism of activation and cleavage.

Conclusion and Field Insights

The sulfonyl butyric acid-based safety-catch linker is a versatile and robust tool for solid-phase peptide synthesis. Its stability to both Fmoc and Boc chemistries, combined with the ability to generate diverse C-terminal functionalities post-synthesis, makes it invaluable for modern peptide and protein chemistry.[1][9] This methodology is particularly advantageous for the synthesis of peptide libraries, cyclic peptides, and peptides requiring C-terminal modifications that are incompatible with standard cleavage conditions.[9] Successful implementation requires careful attention to the loading and activation steps, as incomplete reactions at these stages can significantly impact the final yield and purity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this powerful strategy to advance their scientific objectives.

References

  • Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Organic and Unconventional Chemistry (OUCI). [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Ngu, K., & Patel, D. V. (2002). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Molecular Diversity, 6(1), 33-41. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Fields, G. B. (2011). Solid-Phase Peptide Synthesis. eLS. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 3-27. [Link]

  • Burlina, F., et al. (2016). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 1365, 135-147. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent R. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Protein Technologies, Inc. (n.d.). SPPS Tips For Success Handout. [Link]

  • Botti, P., et al. (2017). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Chemical Science, 8(10), 7059-7065. [Link]

  • Albericio, F., & Kruger, H. G. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4993. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Brimble, M. A., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 40(8), 4422-4437. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Bromobenzenesulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the derivatization of amines, phenols, and other nucleophilic moieties is a critical step for enhancing analytical detection and providing structural confirmation. The choice of derivatizing agent is paramount, directly influencing chromatographic behavior, ionization efficiency, and, most importantly, the fragmentation patterns observed in mass spectrometry (MS). This guide provides an in-depth comparison of bromobenzenesulfonyl derivatives against other common alternatives, supported by established fragmentation principles and detailed experimental protocols. Here, we move beyond simple protocols to explain the causal chemistry, ensuring your methods are not just reproducible, but also robust and intelligently designed.

The Bromine Isotopic Signature: An Unmistakable Analytical Fingerprint

The core advantage of using a bromobenzenesulfonyl ("brosyl") group is the naturally occurring isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This imparts a characteristic and easily recognizable "M/M+2" doublet pattern for any fragment containing the bromine atom.[3][4] The two peaks of nearly equal intensity, separated by 2 m/z units, provide a high-confidence marker for identifying brosyl-containing ions in a complex spectrum, effectively eliminating ambiguity.[5] This signature is a powerful tool for distinguishing derivatized analytes from endogenous matrix components, a common challenge in metabolomics and drug metabolite identification.

Core Fragmentation Pathways of Bromobenzenesulfonyl Amides

When a protonated bromobenzenesulfonyl derivative, such as an N-derivatized amine, is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, it undergoes a series of predictable fragmentation reactions. These cleavages provide rich structural information about both the derivatizing tag and the original analyte. The primary pathways involve cleavages at the sulfonyl group and rearrangements.

The most characteristic fragmentation patterns for N-Aryl sulfonamides include:

  • Homolytic Cleavage of the S-N Bond: This is a primary fragmentation route, resulting in the formation of the stable bromobenzenesulfonyl cation. This ion will exhibit the classic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br at m/z 219 and 221, respectively.

  • Neutral Loss of Sulfur Dioxide (SO₂): A common rearrangement reaction for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da).[6] This pathway is often promoted by electron-withdrawing groups on the aromatic ring, such as bromine.[6]

  • Formation of the Bromophenyl Cation: Subsequent fragmentation of the bromobenzenesulfonyl cation (m/z 219/221) via the loss of SO₂ yields the bromophenyl cation at m/z 155/157. This fragment further confirms the presence of the brosyl moiety.

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the brominated ring and the sulfur atom can also occur, leading to the formation of the bromophenyl cation (m/z 155/157) and the neutral loss of the remaining sulfonamide portion.

The following diagram illustrates these key fragmentation pathways for a model compound, N-benzyl-4-bromobenzenesulfonamide.

G cluster_main Fragmentation Pathway of Protonated N-benzyl-4-bromobenzenesulfonamide parent [M+H]⁺ m/z 328 / 330 (C₁₃H₁₃⁷⁹Br¹NO₂S)⁺ (C₁₃H₁₃⁸¹Br¹NO₂S)⁺ frag1 Bromobenzenesulfonyl Cation m/z 219 / 221 parent->frag1 S-N Cleavage (- C₇H₈N) frag3 [M+H - SO₂]⁺ m/z 264 / 266 parent->frag3 Rearrangement (- SO₂) tropylium Tropylium Cation [C₇H₇]⁺ m/z 91 parent->tropylium C-N Cleavage (- BrC₆H₄SO₂NH) frag2 Bromophenyl Cation m/z 155 / 157 frag1->frag2 C-S Cleavage (- SO₂)

Caption: Key CID fragmentation pathways for a model brosyl-derivatized amine.

Table 1: Characteristic Fragment Ions for N-benzyl-4-bromobenzenesulfonamide
Ion Descriptionm/z (containing ⁷⁹Br)m/z (containing ⁸¹Br)Origin
Protonated Molecular Ion [M+H]⁺328.0330.0Precursor Ion
Bromobenzenesulfonyl Cation219.9221.9S-N Bond Cleavage
Bromophenyl Cation155.9157.9C-S Bond Cleavage / Loss of SO₂ from m/z 219/221
Neutral Loss of SO₂264.0266.0Rearrangement from [M+H]⁺
Tropylium Cation91.191.1Cleavage of the benzyl moiety

A Comparative Guide to Alternative Sulfonyl Derivatizing Agents

While bromobenzenesulfonyl chloride is highly effective, other reagents like p-toluenesulfonyl (tosyl) chloride and dansyl chloride are also widely used. The choice of reagent should be a deliberate one, based on the specific analytical goal.

  • p-Toluenesulfonyl (Tosyl) Chloride: A classic protecting group and derivatizing agent. It provides good chromatographic properties but lacks a unique mass spectrometric signature, making it harder to distinguish from background ions in complex samples. Its fragmentation is dominated by the formation of the tosyl cation (m/z 155) and the tropylium ion (m/z 91) from the toluene moiety.

  • Dansyl Chloride: Excellent for both MS and fluorescence detection.[7][8] The dimethylamino group provides a site for efficient protonation, leading to high ionization efficiency and a very intense signal for the dansyl moiety fragment (m/z 170/171).[9] It is particularly useful for enhancing the sensitivity of amine and phenol analysis.[10] However, like the tosyl group, it lacks a distinctive isotopic pattern.

Table 2: Comparison of Common Sulfonyl Derivatizing Agents for LC-MS
FeatureBromobenzenesulfonyl (Brosyl)p-Toluenesulfonyl (Tosyl)Dansyl
Molecular Weight Added ~219 Da~155 Da~233 Da
Key MS Advantage Distinctive 1:1 M/M+2 isotopic pattern Well-understood fragmentationHigh ionization efficiency
Characteristic Fragments m/z 219/221, 155/157m/z 155, 91m/z 171
Best Use Case High-confidence identification in complex matrices; structural elucidation.General derivatization, protecting group chemistry.Trace-level quantification, high-sensitivity screening.
Detection Methods MSMSMS, Fluorescence

The clear advantage of the brosyl group is its built-in isotopic signature, which acts as a self-validating system for fragment identification. While dansyl chloride may offer superior sensitivity for pure compounds, the brosyl tag provides unparalleled confidence in complex mixture analysis.

Experimental Protocols

Trustworthy data originates from meticulously executed and well-understood protocols. The following sections provide step-by-step methodologies for derivatization and subsequent LC-MS/MS analysis.

Protocol 1: Derivatization of a Model Primary Amine (Benzylamine)

This protocol is adapted from standard procedures for the synthesis of N-sulfonamides.[11][]

Materials:

  • Benzylamine

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. An exothermic reaction may occur; maintain control with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-4-bromobenzenesulfonamide.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: LC-MS/MS Analysis of Bromobenzenesulfonyl Derivatives

This protocol provides a general starting point for the analysis of sulfonamides, which can be optimized for specific instruments and analytes.[13][14]

Instrumentation & Materials:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample prepared in 50:50 Acetonitrile:Water.

Procedure:

  • Sample Preparation: Dissolve the derivatized sample in the injection solvent to a concentration of ~1 µg/mL.

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan a broad range (e.g., m/z 100-500) to find the isotopic doublet of the protonated molecular ion ([M+H]⁺).

    • MS/MS (Product Ion Scan): Select the protonated molecular ion (both the ⁷⁹Br and ⁸¹Br peaks) as the precursor for CID.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragment spectrum. Key fragments to monitor are m/z 219/221 and 155/157.

G cluster_workflow Experimental Workflow start Start: Amine + Brosyl-Cl derivatization Derivatization (Protocol 1) start->derivatization workup Aqueous Work-up & Concentration derivatization->workup sample_prep Sample Prep for LC-MS workup->sample_prep lcms LC-MS/MS Analysis (Protocol 2) sample_prep->lcms data Data Analysis: Identify Isotopic Pairs & Fragments lcms->data

Caption: Overall workflow from derivatization to mass spectrometric analysis.

Conclusion

The derivatization of molecules with bromobenzenesulfonyl chloride offers a distinct and powerful advantage for mass spectrometry-based analysis. The characteristic 1:1 isotopic doublet imparted by the bromine atom provides an unambiguous signature that simplifies spectral interpretation and increases the confidence of compound identification, particularly in complex biological or chemical matrices. While alternatives like dansyl chloride may provide greater signal intensity in some applications, the inherent trustworthiness of the bromine tag makes bromobenzenesulfonyl derivatives a superior choice for structural confirmation and metabolite identification workflows where certainty is paramount. By understanding the fundamental fragmentation patterns and employing robust, validated protocols, researchers can fully leverage this unique analytical tool to accelerate their drug discovery and development programs.

References

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  • Google Patents. (2016). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Chocholouš, P., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(4), 2136–2144. [Link]

  • Li, Y., & Yuan, B. (2017). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 97, 146-159. [Link]

  • Romero, R., et al. (2003). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 997(1-2), 11-19. [Link]

  • St-Denis, C., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 27(2), 488. [Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(18), 7569–7576. [Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PMC. [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

Sources

Comprehensive Structural Analysis of 4-(Arylsulfonyl)butanoic Acid Derivatives: Supramolecular Insights & Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-(Arylsulfonyl)butanoic acid derivatives. Primary Application: Synthetic intermediates for Matrix Metalloproteinase (MMP) inhibitors and supramolecular building blocks. Value Proposition: This guide evaluates the solid-state performance of sulfonyl-linked butanoic acids, comparing their crystallization behavior, stability, and supramolecular architecture against amide (glutaric acid monoamides) and ether (aryloxybutanoic acids) analogs.

While amide linkers (


) are traditional staples in drug design due to robust hydrogen bonding, the sulfonyl (

)
moiety offers unique bioisosteric advantages—enhanced metabolic stability and distinct geometry. This guide provides an evidence-based structural analysis to assist medicinal chemists in scaffold selection.

Part 1: Methodological Framework (The "Crystal Check" Protocol)

As a Senior Application Scientist, I advocate for a "Self-Validating" analytical workflow. Do not rely solely on NMR; solid-state analysis is critical for defining the active pharmaceutical ingredient (API) landscape.

Experimental Workflow

The following Graphviz diagram outlines the critical path from synthesis to structural validation.

G cluster_0 Phase I: Synthesis & Purification cluster_1 Phase II: Solid-State Characterization cluster_2 Phase III: Validation S1 Sulfide Oxidation (H2O2/AcOH) S2 Recrystallization (EtOH/H2O) S1->S2 Yield >85% C1 Single Crystal Growth (Slow Evaporation) S2->C1 Purity Check C2 SC-XRD Data Collection (Mo Kα Radiation) C1->C2 Size >0.2mm C3 Hirshfeld Surface Analysis (CrystalExplorer) C2->C3 CIF Generation V1 DFT Geometry Opt (B3LYP/6-31G*) C2->V1 RMSD Check V2 Packing Comparison (CSD Search) C3->V2

Figure 1: The "Crystal Check" workflow ensures that the bulk material corresponds to the single-crystal model, validating the supramolecular synthons described below.

Part 2: Comparative Analysis of Linker Performance

This section objectively compares the Sulfonyl scaffold against its primary competitors: the Amide and Ether linkers. The comparison focuses on "Crystallizability" (ease of forming stable polymorphs) and "Structural Integrity" (strength of intermolecular forces).

The Competitors
  • Target Scaffold: 4-(Arylsulfonyl)butanoic acid (Sulfone).

  • Alternative A: 4-(Arylcarbamoyl)butanoic acid (Amide).

  • Alternative B: 4-(Aryloxy)butanoic acid (Ether).

Structural Performance Matrix
FeatureSulfonyl Linker (

)
Amide Linker (

)
Ether Linker (

)
Geometry Tetrahedral (Twisted)Planar (Rigid)Bent (Flexible)
H-Bond Donor None (Acceptor only)Strong (

)
None
Primary Synthon Carboxylic Dimer

Amide-Acid Heterosynthon or TapeCarboxylic Dimer

Packing Motif Layered/Corrugated Sheets1D Supramolecular TapesHead-to-Tail Strings
Melting Point High (>120°C) - StableHigh (>130°C) - Very StableModerate (<100°C) - Variable
Solubility Moderate (Polar aprotic)Low (Strong H-bonds)High (Lipophilic)
Deep Dive: The "Twist" vs. The "Tape"

The Amide Benchmark: Research on glutaric acid amides (e.g., 4-[(4-chlorophenyl)carbamoyl]butanoic acid) demonstrates that the amide group is a dominant supramolecular director. It forms strong


 hydrogen bonds, creating infinite 1D tapes. This rigidity often leads to high melting points and poor solubility, which can be a bottleneck in drug formulation [1, 2].

The Sulfonyl Advantage: In contrast, the sulfonyl group in 4-(arylsulfonyl)butanoic acids acts as a "structural hinge." The sulfur atom is tetrahedral, introducing a kink in the chain that prevents the formation of flat, rigid tapes.

  • Mechanism: The sulfonyl oxygens act as weak H-bond acceptors (

    
    ), recruiting aromatic protons from neighboring rings.
    
  • Outcome: This results in a "corrugated sheet" packing motif. While the primary interaction remains the robust carboxylic acid dimer (

    
    ), the lack of a strong donor in the linker allows for better solubility profiles while maintaining crystalline stability [4].
    

The Ether Baseline: Ether analogs (aryloxy) lack the acceptor capability of the sulfonyl and the donor capability of the amide. They rely heavily on weak van der Waals forces and


 stacking. Consequently, they often exhibit lower melting points and higher susceptibility to polymorphism (structural instability) [5].

Part 3: Detailed Supramolecular Architecture

Understanding the hierarchy of interactions is crucial for predicting the stability of new derivatives.

Interaction Hierarchy Diagram

Synthons cluster_primary Primary Level (Strong H-Bonds) cluster_secondary Secondary Level (Directional) cluster_tertiary Tertiary Level (Packing) Root Crystal Lattice Energy S1 Carboxylic Acid Dimer Rx(2,2,8) (~10-12 kcal/mol) Root->S1 Dominant Force S2 Sulfonyl C-H...O Interactions (Weak, ~2-4 kcal/mol) Root->S2 S3 Pi-Pi Stacking (Aryl Rings) Root->S3 S4 Van der Waals (Alkyl Chain Packing) S1->S4 Stabilizes Layers S2->S3 Orients Rings

Figure 2: The stability of the sulfonyl-butanoic acid scaffold relies on a "cooperative" network where the strong acid dimer anchors the structure, while the sulfonyl group directs the 3D packing.

Key Geometric Parameters (Experimental Reference)

When analyzing your own crystals, compare your data against these standard ranges derived from analogous structures [1, 3]:

ParameterBond/AngleTypical Range (Å / °)Significance
H-Bond

(Acid Dimer)

Å
Indicates strong dimerization (Active API form).
Linker

Angle

Tetrahedral geometry; verify no oxidation to sulfoxide.
Torsion


-

(Gauche)
The "Hinge" effect critical for solubility.
Stacking Centroid-Centroid

Å

interactions; check for T-shaped vs Parallel.

Part 4: Experimental Protocols

Synthesis of 4-(Arylsulfonyl)butanoic Acids

Note: This protocol ensures high purity for crystallization.

  • Nucleophilic Substitution: React sodium 4-substituted thiophenolate with ethyl 4-bromobutyrate in DMF (

    
    C, 4h).
    
  • Oxidation: Treat the thioether intermediate with excess

    
     in glacial acetic acid (
    
    
    
    C, 2h). Critical Step: Ensure complete oxidation to sulfone (check via TLC/LCMS).
  • Hydrolysis: Reflux the ester in

    
     or 
    
    
    
    followed by acidification.
  • Purification: Recrystallize from Ethanol/Water (1:1).

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Methanol or Ethyl Acetate/Hexane (for more lipophilic derivatives).

  • Procedure: Dissolve 20 mg of pure acid in 2 mL solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at room temperature for 3-5 days.

  • Target: Colorless blocks or prisms.

References

  • Tan, S. L., et al. (2021). "4-[(4-Chlorophenyl)carbamoyl]butanoic Acid." Molbank, 2021(2), M1209. Link

  • Couvrat, N., et al. (2021). "Polymorphism of (R)-Baclofen: Crystal Structure of Form C." Pharmaceuticals. (Referenced in PMC context). Link

  • Khosavithitkul, N., & Haller, K. J. (2010). "Supramolecular Structure of Cocrystallized γ-Amino Butyric Acid and Oxalic Acid." Suranaree J. Sci. Technol.Link

  • Frick, J. A., et al. (1989).[1] "4-(Phenylsulfonyl)butanoic Acid: Preparation and Dianion Generation." ChemInform / Chemical Research in Toxicology. Link

  • Hempel, G., et al. (2025). "Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups." Crystals, 15(1). Link

Disclaimer: This guide synthesizes data from specific crystal structure reports of butanoic acid derivatives to provide a comparative framework. Always verify specific compound data with your own SC-XRD experiments.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Bromobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Bromobenzenesulfonyl)butanoic acid (CAS No. 1338988-44-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document offers a procedural, step-by-step framework to manage the waste of this compound, ensuring the protection of personnel and compliance with regulatory standards. The protocols outlined herein are built on the foundational principles of chemical safety, risk mitigation, and responsible environmental practice.

Hazard Assessment and Chemical Profile

Based on analogous compounds such as 3-bromobenzenesulfonyl chloride, 4-bromobutyric acid, and other brominated organic compounds, the primary hazards are anticipated to be:

  • Corrosivity : The presence of the carboxylic acid and sulfonic acid-related functional groups suggests the compound is acidic and potentially corrosive.[1][2][3][4]

  • Irritation : It is likely to be a skin and eye irritant.[5][6]

  • Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard : As a halogenated organic compound, it may be harmful to aquatic life and persistent in the environment if not disposed of correctly.

Table 1: Hazard Profile and Physical Properties Summary

Property/HazardAnticipated CharacteristicRationale based on Structural Analogs
Physical State SolidBased on similar organic acids and sulfonamides.
Primary Hazards Skin Corrosion/Irritation, Serious Eye Damage/Irritation.[1][3][5]Carboxylic acid and sulfonyl halide analogs are known corrosives/irritants.
Toxicity Harmful if swallowed or inhaled.[1]A common characteristic of many functionalized aromatic compounds.
Environmental Potentially harmful to aquatic life.Halogenated organics can be persistent and ecotoxic.
Reactivity Reacts with strong bases and oxidizing agents.[4]Acidic nature and potential for sulfonyl group reactions.
Guiding Principle: Segregation of Halogenated Organic Waste

The core principle for the disposal of 4-(3-Bromobenzenesulfonyl)butanoic acid is its classification as halogenated organic waste .[7][8] The bromine atom necessitates its segregation from non-halogenated waste streams. This is critical because incineration is the typical disposal method for halogenated waste, and incinerators must be equipped with scrubbers to neutralize the resulting hydrogen bromide (HBr) gas.[7] Mixing with non-halogenated waste can lead to improper disposal, environmental release of hazardous compounds, and damage to disposal facilities.[9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn:

  • Safety Goggles : Chemical splash goggles are mandatory to protect against eye contact.[8]

  • Lab Coat : A flame-resistant lab coat should be worn to protect from spills.

  • Gloves : Nitrile gloves are required. Always check for tears or punctures before use and change them immediately if contamination occurs.[8]

  • Closed-Toed Shoes : These must be worn at all times in the laboratory.[10]

All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 4-(3-Bromobenzenesulfonyl)butanoic acid from the point of generation to final collection.

Step 1: Initial Waste Collection at the Point of Generation

  • Solid Waste : Collect any solid waste, including contaminated weigh boats or paper, in a dedicated, clearly labeled container. This container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).

  • Liquid Waste (Solutions) : If the compound is in a solvent, the entire solution must be treated as halogenated organic waste.

    • Collect liquid waste in a designated, compatible waste container (e.g., a glass or HDPE bottle) equipped with a screw cap.[10][11]

    • Use a temporary waste beaker in the fume hood to collect waste during an experiment, then transfer the contents to the main waste container at the end of the session to minimize frequent opening.[12]

Step 2: Neutralization of Acidic Waste (If Permitted and Safe)

For purely aqueous solutions of 4-(3-Bromobenzenesulfonyl)butanoic acid without other hazardous solvents, neutralization may be an option only if permitted by your institution's Environmental Health & Safety (EHS) office.[13] Never attempt neutralization if the waste is mixed with organic solvents.

  • Procedure :

    • Work in a fume hood and wear full PPE.[13]

    • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the acidic waste while stirring. Be prepared for gas evolution (CO2 if using bicarbonate) and heat generation.[11][13]

    • Monitor the pH using pH strips. The target pH should be between 5.5 and 9.5.[13]

    • Even after neutralization, this waste must be collected as aqueous halogenated organic waste due to the presence of the brominated compound. Do not pour it down the drain.[8]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and compliance step. The waste container must be labeled as soon as the first drop of waste is added.[10][14]

  • The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "Waste 4-(3-Bromobenzenesulfonyl)butanoic acid ". Avoid abbreviations or formulas.[14][15]

    • List all solvents and their approximate percentages (e.g., Methanol 80%, Water 20%).[15]

    • The associated hazards (e.g., "Corrosive," "Irritant").[16]

    • The accumulation start date.[10]

Step 4: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area, which is typically inside a fume hood or a ventilated cabinet.[10][15]

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[15]

  • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[17]

Step 5: Arranging for Final Disposal

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup.[16]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Bromobenzenesulfonyl)butanoic acid.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Final Disposal start Generate Waste 4-(3-Bromobenzenesulfonyl)butanoic acid characterize Is waste solid or liquid? start->characterize segregate_solid Collect in 'Solid Halogenated Organic Waste' container characterize->segregate_solid Solid segregate_liquid Collect in 'Liquid Halogenated Organic Waste' container characterize->segregate_liquid Liquid label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Hazards & Date segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for 4-(3-Bromobenzenesulfonyl)butanoic acid.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material and place it in the designated halogenated solid waste container. Avoid creating dust.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spill (Liquid) :

    • Alert personnel and ensure the area is well-ventilated.

    • Use absorbent pads or a spill kit to contain and absorb the liquid.[14]

    • Place the used absorbent materials into a sealed bag or container and dispose of it as halogenated solid waste.

  • Large Spill :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[14]

    • Prevent entry into the affected area.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure that your vital research work is conducted without compromising the safety of yourself, your colleagues, or the environment.

References

  • Proper Handling and Disposal of Laboratory Waste . (2017). JoVE. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) . (2023). YouTube. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Safe Chemical Waste Disposal in Labs . (2025). Environmental Marketing Services. [Link]

  • Lab Waste Disposal Rules You Must Follow . (2025). YouTube. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • How To: Lab Waste . (2022). YouTube. [Link]

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma Health Sciences Center. [Link]

  • Liquid waste . Chimactiv - AgroParisTech. [Link]

  • SAFETY DATA SHEET - 3-Bromobenzenesulfonyl chloride . (2025). Thermo Fisher Scientific. [Link]

  • Hazardous Materials Disposal Guide . (2019). Nipissing University. [Link]

  • Hazardous Substance Fact Sheet - Butyric Acid . New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromobenzenesulfonyl)butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.